![molecular formula C7H8N2O2S B128827 5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid CAS No. 158197-27-4](/img/structure/B128827.png)
5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MK-8591 involves the preparation of 4’-ethynyl-2-fluoro-2’-deoxyadenosine (EFdA). The reaction conditions typically involve the use of palladium-catalyzed coupling reactions and fluorination reagents under controlled temperature and pressure conditions .
Industrial Production Methods
For industrial production, MK-8591 can be prepared using hot melt extrusion (HME), a continuous and solvent-free processing method. This method involves blending the drug and polymer powders, followed by extrusion to form the final product . This technique is advantageous for producing pharmaceutical combination products with consistent quality and stability.
Chemical Reactions Analysis
Types of Reactions
MK-8591 undergoes various chemical reactions, including phosphorylation, which is crucial for its activation. The compound is converted intracellularly to its active triphosphate form, MK-8591-TP . This phosphorylation process involves the addition of phosphate groups to the molecule, facilitated by cellular kinases.
Common Reagents and Conditions
The phosphorylation of MK-8591 requires the presence of adenosine kinase and other cellular enzymes that facilitate the addition of phosphate groups . The reaction conditions typically involve physiological pH and temperature, ensuring efficient conversion to the active form.
Major Products Formed
The major product formed from the phosphorylation of MK-8591 is MK-8591-TP, which is the active pharmacological form responsible for its antiviral activity .
Scientific Research Applications
Mechanism of Action
MK-8591 exerts its effects by inhibiting the reverse transcriptase enzyme of HIV-1. It acts as a chain terminator, preventing the elongation of the viral DNA strand during replication . The compound’s unique structure allows it to form strong interactions with the active site of reverse transcriptase, even in the presence of drug-resistant mutations . This inhibition of translocation and potent antiviral activity make MK-8591 a promising candidate for HIV-1 treatment .
Comparison with Similar Compounds
Similar Compounds
Tenofovir: Another nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV-1 infection.
Emtricitabine: An NRTI commonly used in combination with other antiretrovirals for HIV-1 treatment.
Lamivudine: An NRTI used in the treatment of HIV-1 and hepatitis B virus infections.
Uniqueness of MK-8591
MK-8591 stands out due to its long intracellular half-life and potent activity against drug-resistant HIV-1 strains . Its ability to be administered in extended-duration formulations, such as implants, offers a significant advantage in improving patient adherence and reducing the frequency of dosing .
Biological Activity
5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid (CAS No. 158197-27-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of an imidazole ring fused with a thiazole ring.
Property | Value |
---|---|
Molecular Formula | C7H8N2O2S |
Molecular Weight | 184.22 g/mol |
IUPAC Name | 2-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-yl)acetic acid |
CAS Number | 158197-27-4 |
Biological Activities
1. Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that imidazothiazole derivatives possess activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
2. Anti-inflammatory Effects
This compound has been noted for its anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and reduce the expression of inflammatory mediators in cellular models. The anti-inflammatory action is believed to be mediated through the inhibition of nuclear factor kappa B (NF-kB) signaling pathways.
3. Immunomodulatory Properties
this compound has also been reported to have immunostimulating effects. It can enhance the activity of immune cells such as macrophages and T-cells, promoting a more robust immune response. This property makes it a candidate for further research in immunotherapy.
4. Anticancer Potential
Preliminary studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth in various cancer models. The exact mechanisms are still under investigation but may involve modulation of apoptotic pathways and cell cycle regulation.
Case Study 1: Antimicrobial Efficacy
A study conducted on imidazothiazole derivatives reported that compounds structurally similar to this compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated significant efficacy compared to standard antibiotics.
Case Study 2: Anti-inflammatory Mechanism
In vitro experiments demonstrated that treatment with this compound significantly reduced the secretion of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This reduction was associated with decreased NF-kB activation.
Case Study 3: Immunomodulation
A recent study highlighted the ability of this compound to enhance T-cell proliferation in vitro when co-cultured with antigen-presenting cells. This suggests potential applications in vaccine development or as an adjuvant in immunotherapy.
Properties
IUPAC Name |
2-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2S/c10-6(11)3-5-4-12-7-8-1-2-9(5)7/h4H,1-3H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLGVTXSFSDBGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CSC2=N1)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352766 |
Source
|
Record name | 5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30352766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158197-27-4 |
Source
|
Record name | 5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30352766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.